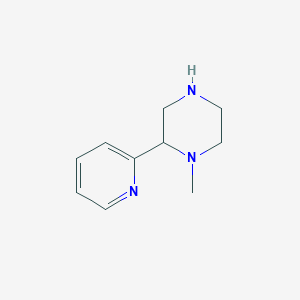
2-Propenoic acid, 2-methyl-, dodecyl ester, polymer with methyl 2-methyl-2-propenoate
Overview
Description
2-Propenoic acid, 2-methyl-, dodecyl ester, polymer with methyl 2-methyl-2-propenoate is a compound formed by the copolymerization of dodecyl methacrylate and methyl methacrylate. These compounds belong to the family of methacrylates, which are esters of methacrylic acid. Dodecyl methacrylate is known for its long alkyl chain, which imparts hydrophobic properties, while methyl methacrylate is a widely used monomer in the production of polymethyl methacrylate (PMMA), a transparent thermoplastic.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecyl methacrylate methylmethacrylate typically involves free radical polymerization. This process can be initiated using bifunctional initiators such as 1,1-di(tert-butylperoxy)cyclohexane. The polymerization is carried out in solvents like xylene at controlled temperatures to achieve high conversion rates and desired molecular weights . The reaction conditions, including the concentration of monomers and the type of initiator, significantly influence the polymerization kinetics and the properties of the resulting copolymer .
Industrial Production Methods
Industrial production of dodecyl methacrylate methylmethacrylate involves large-scale polymerization reactors where the monomers are mixed with initiators and solvents under controlled conditions. The process is optimized to ensure high yield and consistent quality of the copolymer. The use of advanced polymerization techniques, such as controlled or living polymerization, allows for the production of copolymers with defined molecular weights and narrow molecular weight distributions .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, dodecyl ester, polymer with methyl 2-methyl-2-propenoate undergoes various chemical reactions, including:
Radical Polymerization: Initiated by peroxides or azo compounds, leading to the formation of high molecular weight polymers.
Esterification: Reaction with acids to form esters, releasing alcohols and acids.
Oxidation and Reduction: Though less common, these reactions can modify the functional groups on the polymer chain.
Common Reagents and Conditions
Initiators: Bifunctional peroxides like 1,1-di(tert-butylperoxy)cyclohexane.
Solvents: Xylene, toluene, and other hydrocarbon solvents.
Conditions: Typically carried out at elevated temperatures (around 70°C) to facilitate the polymerization process.
Major Products
The primary product of these reactions is the copolymer of dodecyl methacrylate and methyl methacrylate, which exhibits properties such as hydrophobicity, flexibility, and transparency .
Scientific Research Applications
2-Propenoic acid, 2-methyl-, dodecyl ester, polymer with methyl 2-methyl-2-propenoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dodecyl methacrylate methylmethacrylate involves the formation of copolymers through radical polymerization. The polymerization process is initiated by the decomposition of peroxides, generating free radicals that propagate the polymer chain. The molecular targets include the vinyl groups of the monomers, which undergo addition reactions to form long polymer chains . The pathways involved in the polymerization process include initiation, propagation, and termination steps, each influenced by the reaction conditions and the nature of the initiators .
Comparison with Similar Compounds
Similar Compounds
Methyl methacrylate: A common monomer used in the production of PMMA, known for its transparency and rigidity.
Butyl methacrylate: Similar to dodecyl methacrylate but with a shorter alkyl chain, resulting in different physical properties.
Ethyl methacrylate: Another methacrylate ester with applications in coatings and adhesives.
Uniqueness
2-Propenoic acid, 2-methyl-, dodecyl ester, polymer with methyl 2-methyl-2-propenoate is unique due to the combination of the long alkyl chain of dodecyl methacrylate and the versatile properties of methyl methacrylate. This combination imparts hydrophobicity, flexibility, and transparency to the copolymer, making it suitable for a wide range of applications in various fields .
Properties
CAS No. |
28376-49-0 |
|---|---|
Molecular Formula |
C21H38O4 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
dodecyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H30O2.C5H8O2/c1-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15(2)3;1-4(2)5(6)7-3/h2,4-14H2,1,3H3;1H2,2-3H3 |
InChI Key |
SNGHFIBJQSRXNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(=C)C.CC(=C)C(=O)OC |
physical_description |
Beads with a methacrylate odor; [Lucite MSDS] |
Related CAS |
30795-64-3 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-Methyl-2-(propylsulfonyl)phenyl]acetamide](/img/structure/B8651744.png)












